

Spectroscopic Profile of 3-(Bromomethyl)benzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-(Bromomethyl)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectral data for **3-(Bromomethyl)benzonitrile** (also known as 3-cyanobenzyl bromide), a versatile reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols for data acquisition.

Core Spectral Data

The following tables summarize the key spectral information for **3-(Bromomethyl)benzonitrile**, facilitating its identification and characterization in research and development settings.

Table 1: General Information for **3-(Bromomethyl)benzonitrile**

Property	Value	Source
Chemical Formula	C ₈ H ₆ BrN	NIST
Molecular Weight	196.044 g/mol	NIST[1]
CAS Number	28188-41-2	NIST[1]

Nuclear Magnetic Resonance (NMR) Data

While experimental ^{13}C NMR data is not readily available in public spectral databases, a predicted spectrum and experimental ^1H NMR data provide crucial structural information.

Table 2: ^1H NMR Spectral Data for **3-(Bromomethyl)benzonitrile** (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.68 - 7.62	m	2H	Ar-H
7.55 - 7.49	m	1H	Ar-H
7.45	t, J=7.7 Hz	1H	Ar-H
4.47	s	2H	-CH ₂ Br
Data sourced from ChemicalBook.[2]			

Table 3: Predicted ^{13}C NMR Spectral Data for **3-(Bromomethyl)benzonitrile**

Chemical Shift (δ) ppm	Assignment
138.9	Ar-C
134.5	Ar-CH
133.0	Ar-CH
130.2	Ar-CH
129.5	Ar-CH
118.2	-C \equiv N
112.9	Ar-C-CN
31.8	-CH ₂ Br
Note: This is a predicted spectrum. Experimental data is not currently available in major public databases.	

Infrared (IR) Spectroscopy Data

The gas-phase FT-IR spectrum of **3-(Bromomethyl)benzonitrile** reveals characteristic vibrational modes for its functional groups.

Table 4: Key IR Absorption Bands for **3-(Bromomethyl)benzonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Weak	Aromatic C-H stretch
~2230	Strong	-C≡N (nitrile) stretch
~1580, 1480, 1430	Medium-Strong	Aromatic C=C ring stretch
~1220	Strong	C-Br stretch
~790, 680	Strong	Aromatic C-H bend (out-of-plane)

Data sourced from NIST

WebBook.[\[1\]](#)

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for **3-(Bromomethyl)benzonitrile**

m/z	Relative Intensity (%)	Assignment
197	~95	[M+2] ⁺ (containing ⁸¹ Br)
195	~95	[M] ⁺ (containing ⁷⁹ Br)
116	100	[M - Br] ⁺
89	~40	[C ₇ H ₅] ⁺

Data sourced from NIST

WebBook.[\[1\]](#)

Experimental Protocols

The following are generalized procedures for obtaining the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(Bromomethyl)benzonitrile** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-150 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR due to the low natural abundance of ^{13}C .

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample like **3-(Bromomethyl)benzonitrile**, the KBr pellet method is common.

- Sample Preparation:
 - Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

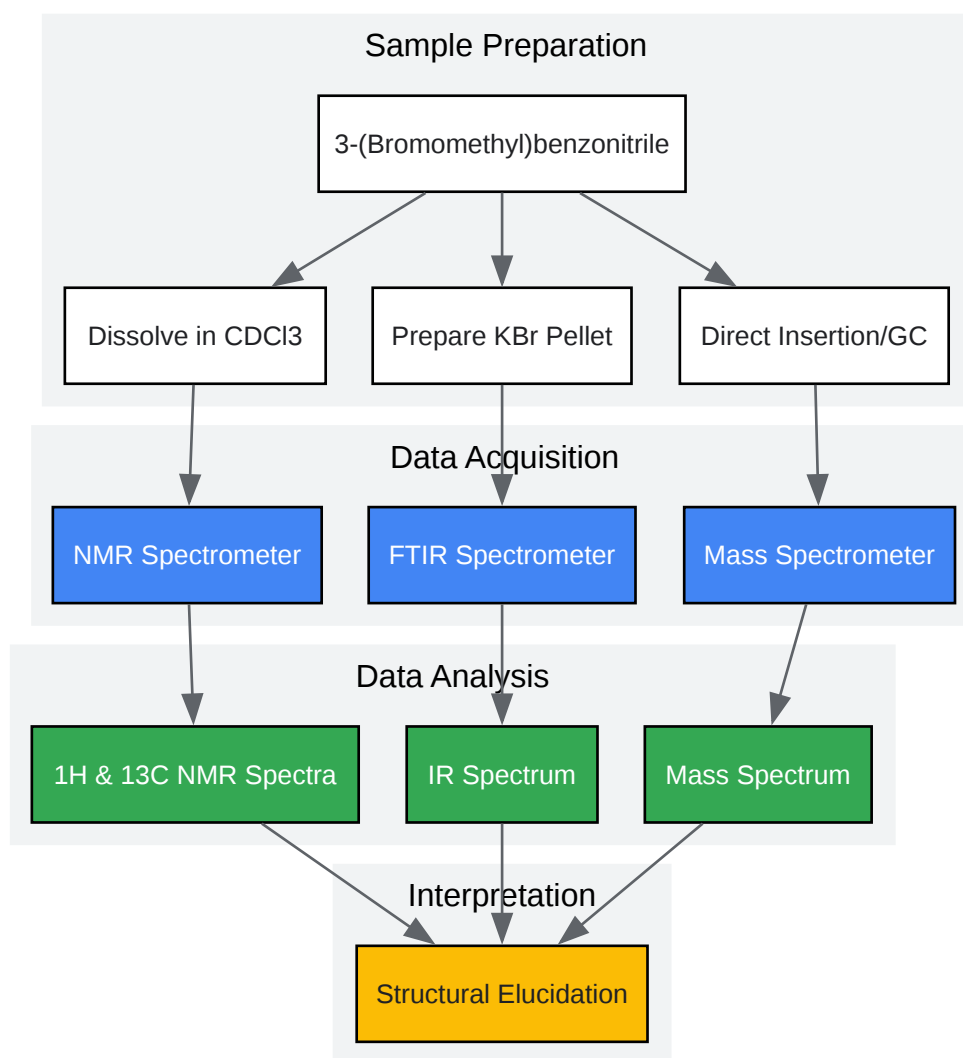
- Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **3-(Bromomethyl)benzonitrile**.



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Caption: Workflow for Spectroscopic Analysis of **3-(Bromomethyl)benzonitrile**.

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References

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- 2. 3-Cyanobenzyl bromide(28188-41-2) 1H NMR [m.chemicalbook.com]
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